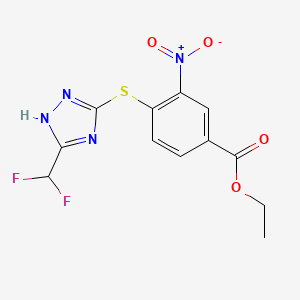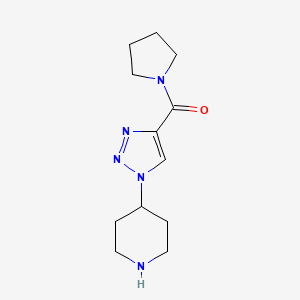
(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a combination of piperidine, triazole, and pyrrolidine moieties. These structural elements are often found in pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine and Pyrrolidine Rings: These can be introduced through nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.
Reduction: Reduction reactions could be used to modify the triazole ring or reduce any ketone functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology
In biological research, derivatives of this compound might be investigated for their interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting neurological or psychiatric conditions, given the presence of the piperidine and pyrrolidine rings.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: The compound might act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
類似化合物との比較
Similar Compounds
(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanone: Lacks the pyrrolidine ring.
(1-(Pyrrolidin-4-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: Has the piperidine and pyrrolidine rings swapped.
Uniqueness
The unique combination of piperidine, triazole, and pyrrolidine rings in (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone may confer distinct pharmacological properties, making it a valuable compound for further research and development.
特性
分子式 |
C12H19N5O |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
(1-piperidin-4-yltriazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H19N5O/c18-12(16-7-1-2-8-16)11-9-17(15-14-11)10-3-5-13-6-4-10/h9-10,13H,1-8H2 |
InChIキー |
CCSSEVMEAPXCTM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)

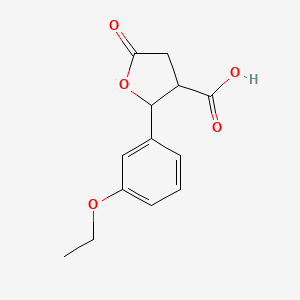
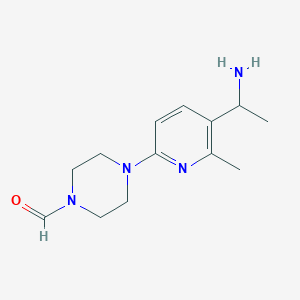
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
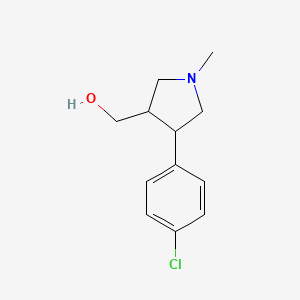




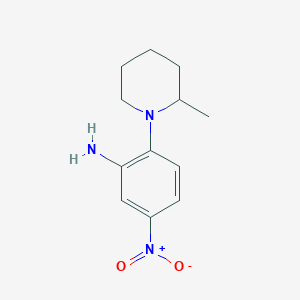
![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)

